(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
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Overview
Description
The compound (9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide is a complex organic molecule that belongs to the class of pyrazino[1,2-a]pyrimidines This compound is characterized by its intricate structure, which includes multiple functional groups such as a naphthyl group, a trifluorobutyl group, and a pyrazino[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide typically involves a multi-step process. The key steps include:
Formation of the pyrazino[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between a suitable diamine and a diketone.
Introduction of the naphthyl group: This step involves the use of a naphthyl-containing reagent, such as 1-naphthylamine, in a substitution reaction.
Addition of the trifluorobutyl group: This can be accomplished through a nucleophilic substitution reaction using a trifluorobutyl halide.
Final assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide: can be compared with other similar compounds, such as:
Pyrazino[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Naphthyl-containing compounds: These compounds contain a naphthyl group and may exhibit similar biological activities.
Trifluorobutyl-containing compounds: These compounds contain a trifluorobutyl group, which can influence their chemical reactivity and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H35F3N4O3 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19+,23+,25?/m0/s1 |
InChI Key |
BAZGDIOJCKGDHH-JXCBUMMMSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)[C@H](C)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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